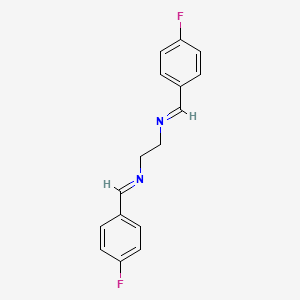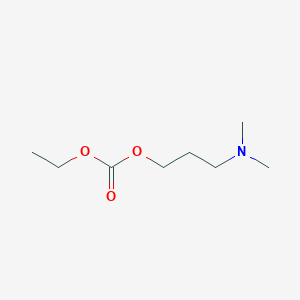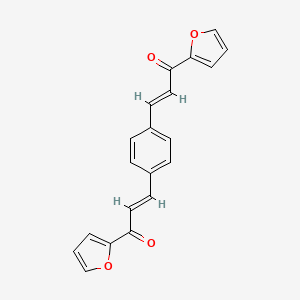
3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is an organic compound characterized by the presence of two furan rings and a phenylene group connected through propenone linkages
Méthodes De Préparation
The synthesis of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) typically involves the condensation reaction between terephthalaldehyde and 2-acetylfuran. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol solution. The mixture is stirred at room temperature for several hours to yield the desired product .
Analyse Des Réactions Chimiques
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development due to its biological activities.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) involves its interaction with biological targets, such as enzymes and receptors. The compound’s furan rings and propenone linkages allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) include:
Bis-chalcones: These compounds also contain two chalcone units connected through a central linker and exhibit similar biological activities.
Bis-pyrazolyl-thiazoles: These compounds have shown potent anti-tumor activities and share structural similarities with the target compound.
In comparison, 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is unique due to its specific combination of furan rings and phenylene group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
27242-80-4 |
|---|---|
Formule moléculaire |
C20H14O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(E)-1-(furan-2-yl)-3-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H14O4/c21-17(19-3-1-13-23-19)11-9-15-5-7-16(8-6-15)10-12-18(22)20-4-2-14-24-20/h1-14H/b11-9+,12-10+ |
Clé InChI |
NZUQBRSPJPOUOM-WGDLNXRISA-N |
SMILES isomérique |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3 |
SMILES canonique |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
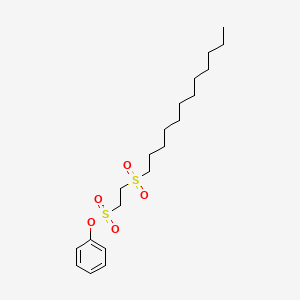
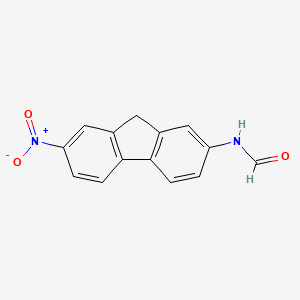
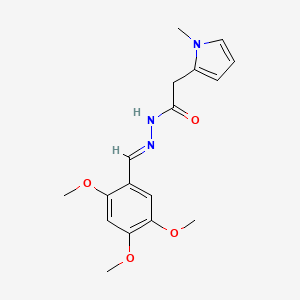
amino]-](/img/structure/B15077175.png)

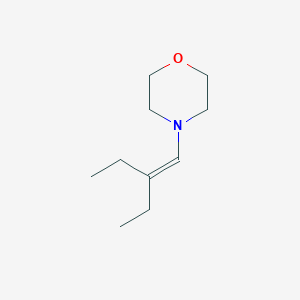

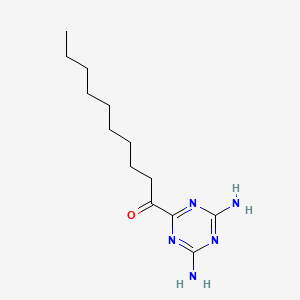
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
